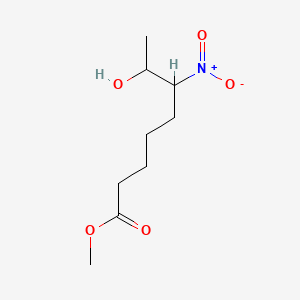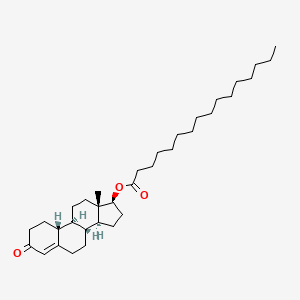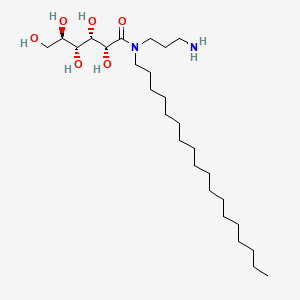
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: is a compound that belongs to the class of amides. It is synthesized by the reaction of octadecylamine with D-gluconic acid lactone, followed by the introduction of a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of Octadecylamine: Octadecylamine is prepared by the hydrogenation of octadecanitrile in the presence of a catalyst such as Raney nickel.
Formation of D-Gluconic Acid Lactone: D-gluconic acid lactone is obtained by the oxidation of glucose using bromine water or other oxidizing agents.
Reaction with Octadecylamine: The octadecylamine is reacted with D-gluconic acid lactone to form N-octadecyl-D-gluconamide.
Introduction of 3-Aminopropyl Group: The final step involves the reaction of N-octadecyl-D-gluconamide with 3-aminopropylamine under controlled conditions to yield N-(3-Aminopropyl)-N-octadecyl-D-gluconamide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a stabilizer for emulsions in chemical formulations.
Biology:
- Employed in the preparation of liposomes for drug delivery systems.
- Used in the synthesis of biocompatible materials for tissue engineering.
Medicine:
- Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
- Explored as a component in antimicrobial formulations.
Industry:
- Utilized in the formulation of personal care products such as shampoos and conditioners.
- Used as an additive in lubricants to improve their performance.
作用機序
Molecular Targets and Pathways: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, enhancing the permeability of cell membranes. This interaction facilitates the delivery of drugs or other molecules into cells. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
類似化合物との比較
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Another similar compound with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in drug delivery and industrial formulations.
特性
CAS番号 |
93840-51-8 |
|---|---|
分子式 |
C27H56N2O6 |
分子量 |
504.7 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h23-26,30-34H,2-22,28H2,1H3/t23-,24-,25+,26-/m1/s1 |
InChIキー |
ZZUMLEXOVKUJEV-FXSWLTOZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


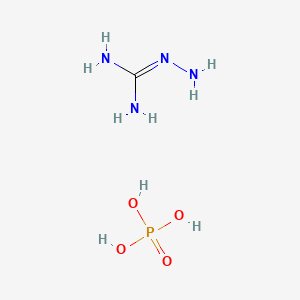
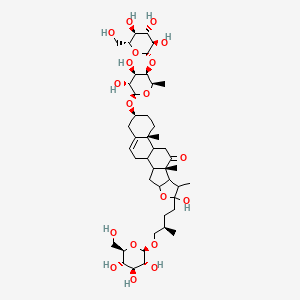
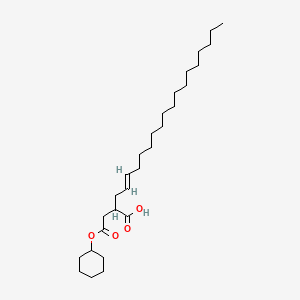
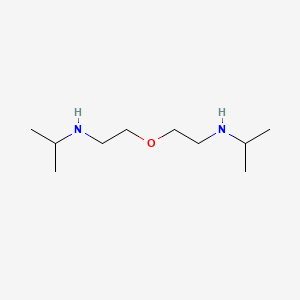
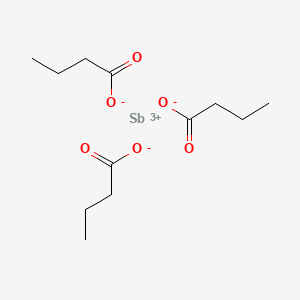
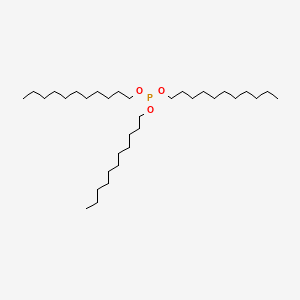
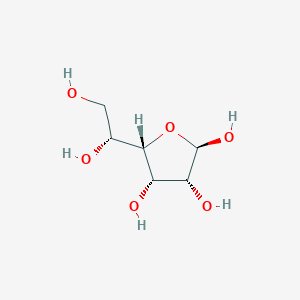
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
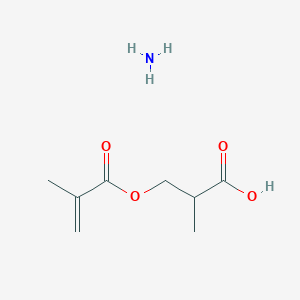
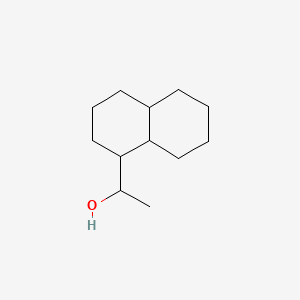
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
